

"literature review of 5-Nitrobenzo[d]isoxazol-3-ol and related compounds"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Nitrobenzo[d]isoxazol-3-ol

Cat. No.: B1601002

[Get Quote](#)

An In-depth Technical Guide to **5-Nitrobenzo[d]isoxazol-3-ol** and Related Compounds: Synthesis, Biological Activity, and Therapeutic Potential

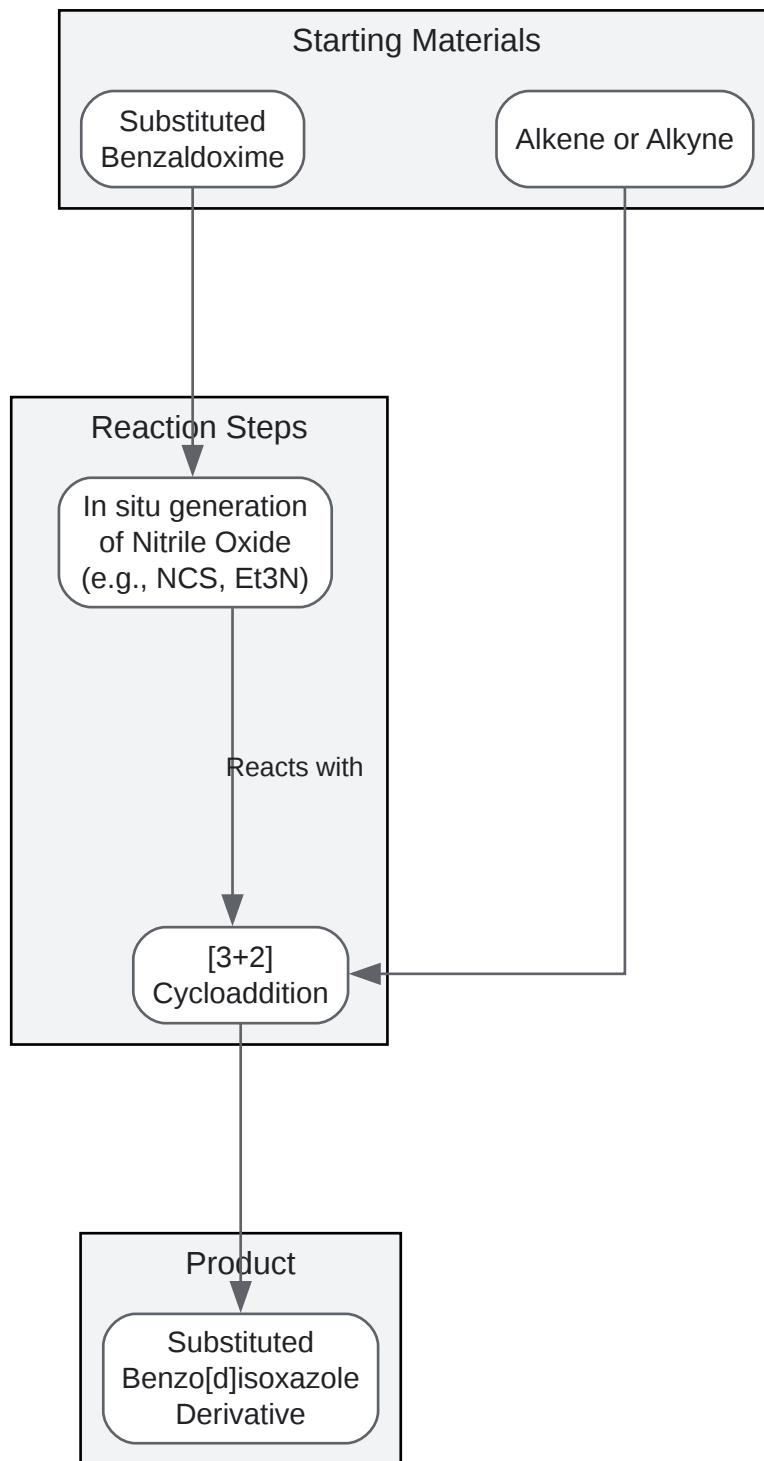
Introduction

The benzo[d]isoxazole scaffold is a prominent heterocyclic system recognized as a "privileged structure" in medicinal chemistry. Its derivatives exhibit a wide array of biological activities, making them attractive candidates for drug discovery and development.^[1] This guide focuses on a specific, functionally significant member of this family: **5-Nitrobenzo[d]isoxazol-3-ol**, also known as 5-nitro-1,2-benzisoxazol-3-ol. The presence of the electron-withdrawing nitro group at the 5-position, combined with the hydroxyl group at the 3-position, imparts unique chemical properties and a diverse pharmacological profile.

Compounds based on this core have demonstrated antimicrobial, antifungal, and anti-inflammatory properties.^{[2][3]} Furthermore, the broader benzisoxazole class has been investigated for applications ranging from anticancer and neuroprotective agents to potent enzyme inhibitors.^{[1][4][5]} This guide offers a comprehensive review for researchers, scientists, and drug development professionals, delving into the synthesis, characterization, structure-activity relationships (SAR), and therapeutic applications of **5-Nitrobenzo[d]isoxazol-3-ol** and its analogs. We will explore the causality behind experimental choices and provide detailed protocols to facilitate further research in this promising area of medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a lead compound is fundamental for drug design and development. These parameters influence solubility, permeability, and metabolic stability, which are critical for bioavailability and efficacy.


Property	Value	Source
Molecular Formula	C ₇ H ₄ N ₂ O ₄	[6]
Molecular Weight	180.12 g/mol	[6]
IUPAC Name	5-nitro-1,2-benzoxazol-3-one	[2]
Synonyms	5-nitro-1,2-benzisoxazol-3-ol	[2]
CAS Number	36238-80-9	[7]
Physical Form	Solid	
Storage	2-8°C, Sealed in dry conditions	[6]
Purity (Typical)	95-97%	[6]

Synthesis and Characterization

The synthesis of the benzo[d]isoxazole core is a well-established process in organic chemistry. One of the most common and effective methods for creating substituted isoxazoles is through a 1,3-dipolar cycloaddition reaction.[\[5\]](#)[\[8\]](#) This reaction typically involves the *in situ* generation of a nitrile oxide from an aldoxime, which then reacts with a suitable dipolarophile.

For the synthesis of 5,6-dihydro-4H-benzo[d]isoxazol-7-one derivatives, a related strategy involves the 1,3-dipolar cycloaddition of nitriloxides with 2-bromocyclohex-2-enones.[\[5\]](#) This highlights the versatility of the cycloaddition approach for constructing the core bicyclic system.

General Synthesis via 1,3-Dipolar Cycloaddition

[Click to download full resolution via product page](#)

Caption: General workflow for synthesizing isoxazole derivatives.

Experimental Protocol: Synthesis of 5-Substituted 3-(β -D-glycopyranosyl)isoxazoles

The following protocol is adapted from a general procedure for 1,3-dipolar cycloaddition to synthesize isoxazole derivatives, which can be modified for the synthesis of benzo[d]isoxazole analogs.^[9]

Reagents & Materials:

- Appropriately substituted aldoxime (starting material)
- Alkene or alkyne (dipolarophile)
- N-Chlorosuccinimide (NCS)
- Triethylamine (Et_3N)
- Dichloromethane (CH_2Cl_2)
- Silica gel for column chromatography
- Ethyl acetate (EtOAc) and hexane for chromatography

Procedure:

- Dissolve the aldoxime (1.0 equivalent) and the alkene/alkyne (2.0 equivalents) in anhydrous CH_2Cl_2 .
- Add N-Chlorosuccinimide (NCS) (1.1 equivalents) to the solution in a single portion.
- Stir the mixture at room temperature for 15 minutes.
- Slowly add a solution of triethylamine (Et_3N) (1.5 equivalents) in CH_2Cl_2 dropwise over a period of 30 minutes.
- Allow the reaction to stir at room temperature, monitoring its progress using Thin Layer Chromatography (TLC).

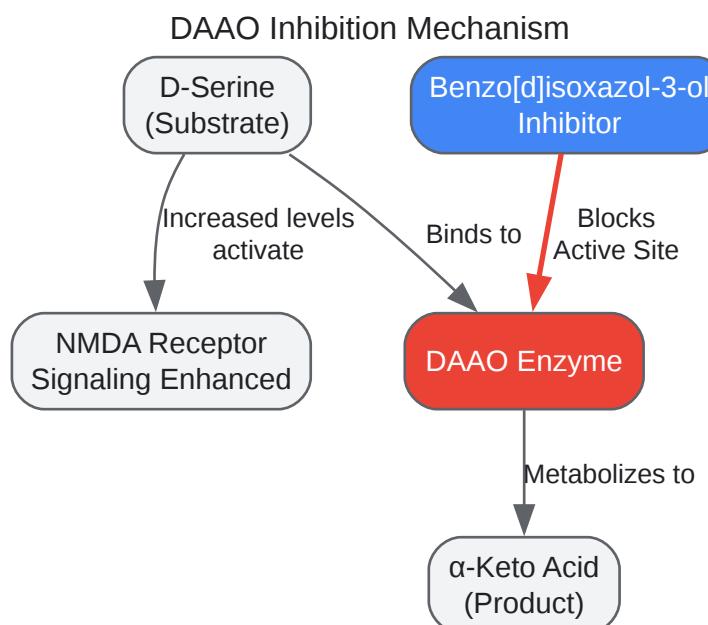
- Upon completion, dilute the reaction mixture with CH_2Cl_2 and wash sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired isoxazole product.[\[9\]](#)

Characterization: The structure and purity of the synthesized compounds are confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectroscopy are used to elucidate the chemical structure, confirming the positions of substituents and the integrity of the isoxazole ring.[\[10\]](#)
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula by providing an accurate mass of the molecular ion.[\[10\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify characteristic functional groups present in the molecule, such as C=N, N-O, and hydroxyl groups.[\[10\]](#)

Biological Activities and Therapeutic Potential

The benzo[d]isoxazole scaffold is a versatile pharmacophore, and the introduction of a nitro group often enhances or confers specific biological activities.


Antimicrobial and Antifungal Activity

5-Nitrobenzo[d]isoxazol-3-ol and its derivatives are recognized for their antimicrobial and antifungal properties.[\[2\]](#) The presence of nitro and chloro groups on the phenyl ring of isoxazole derivatives has been shown to enhance antibacterial activity against both gram-positive and gram-negative microorganisms.[\[3\]](#) This broad-spectrum activity makes them valuable as building blocks in the development of new anti-infective agents.[\[2\]](#) The mechanism is often linked to the nitro group, which can be enzymatically reduced within microbial cells to generate cytotoxic reactive nitrogen species, inducing oxidative stress.[\[11\]](#)[\[12\]](#)

Anti-inflammatory and Enzyme Inhibition

Certain isoxazole derivatives, such as valdecoxib, are known for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase-2 (COX-2).^[3] While the specific anti-inflammatory mechanism of **5-Nitrobenzo[d]isoxazol-3-ol** is less defined, it is a known area of investigation for the isoxazole class.^[3]

More specifically, the benzo[d]isoxazol-3-ol scaffold is a significant class of inhibitors for D-amino acid oxidase (DAAO).^[4] DAAO is a key enzyme in the metabolism of D-serine, a co-agonist of the NMDA receptor.^[4] By inhibiting DAAO, these compounds can increase D-serine levels in the brain, which is a therapeutic strategy for neurological disorders like schizophrenia.^[4]

[Click to download full resolution via product page](#)

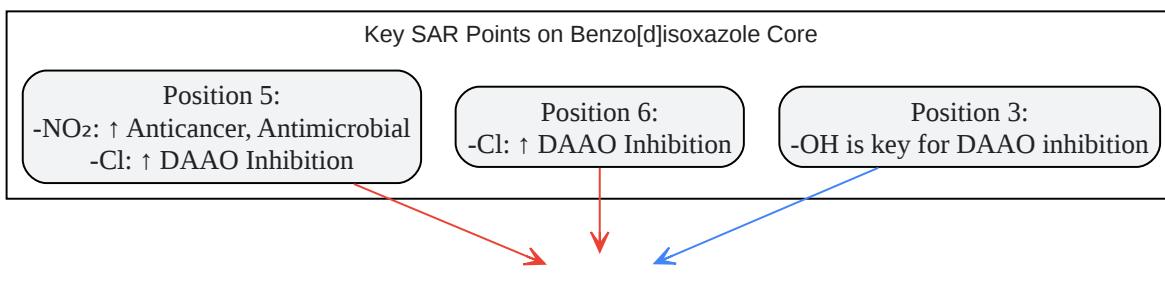
Caption: Inhibition of DAAO by benzo[d]isoxazol-3-ol derivatives.

Anticonvulsant Activity

Recent research has expanded the therapeutic potential of benzo[d]isoxazole derivatives to include anticonvulsant activity. Novel hybrids incorporating the 6-halo-substituted benzo[d]isoxazole moiety have been synthesized and evaluated as sodium channel blockers. One potent compound demonstrated a protective index significantly higher than the reference

drug phenytoin in maximal electroshock tests, indicating a promising avenue for epilepsy treatment.[13]

Modulation of Protein Aggregation


Derivatives of the related 5-nitro-1,2-benzothiazol-3-amine have been identified as potent inhibitors of α -synuclein and tau aggregation.[10] These proteins are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's. The study identified 5-nitro-1,2-benzothiazol-3-amine (5-NBA) as a promising lead for reducing the formation of toxic protein oligomers and fibrils in a dose-dependent manner.[10] This suggests that the 5-nitro-substituted benzisoxazole core could also be explored for similar anti-aggregation properties.

Structure-Activity Relationship (SAR)

The biological activity of benzo[d]isoxazole derivatives is highly dependent on the nature and position of substituents on the aromatic ring.[4][14]

- **Influence of Halogens:** For DAAO inhibition, halogen substitution on the benzene ring significantly impacts potency. The 5-chloro and 6-chloro derivatives of benzo[d]isoxazol-3-ol are among the most potent compounds, suggesting that an electron-withdrawing group at these positions is favorable for binding to the enzyme's active site.[4]
- **Role of the Nitro Group:** In anticancer studies, a 6-nitrobenzo[d]isoxazole derivative showed significantly higher cytotoxicity against HCT-116 (colon) and MCF-7 (breast) cancer cell lines compared to its non-nitrated or halogenated counterparts.[14] This underscores the potent effect of the nitro group in enhancing specific biological activities.
- **Substituents at C-3, C-4, and C-5:** For allosteric ligands of the ROR γ t receptor, explorations around the C-3, C-4, and C-5 positions of the isoxazole ring are crucial for improving potency and specificity. The presence of a hydrogen bond-donating N-heterocycle at the C-5 position was found to significantly increase potency by forming an additional polar interaction with the protein backbone.[15]

Key SAR Points on Benzo[d]isoxazole Core

[Click to download full resolution via product page](#)

Caption: Structure-activity relationship summary for the benzo[d]isoxazole core.

Conclusion and Future Directions

5-Nitrobenzo[d]isoxazol-3-ol and its related compounds represent a versatile and potent class of molecules with significant therapeutic potential. The core scaffold, decorated with the influential nitro group, has demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and enzyme-inhibiting properties. The established synthetic routes, particularly 1,3-dipolar cycloaddition, provide a robust platform for generating diverse chemical libraries for further screening and optimization.

Future research should focus on several key areas:

- Lead Optimization: Leveraging the known SAR, targeted modifications can be made to enhance potency against specific targets while improving pharmacokinetic profiles, such as solubility and metabolic stability.
- Mechanism of Action Studies: While the role of the nitro group in oxidative stress is a plausible mechanism for antimicrobial activity, further studies are needed to elucidate the precise molecular targets for other observed effects, such as anticonvulsant and anti-inflammatory actions.

- Exploration of New Therapeutic Areas: The demonstrated activity against protein aggregation opens a promising new frontier for this chemical class in the context of neurodegenerative diseases.

The rich chemistry and diverse pharmacology of **5-Nitrobenzo[d]isoxazol-3-ol** and its analogs ensure that they will remain an area of intense interest for medicinal chemists and drug development professionals for the foreseeable future.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. A review of isoxazole biological activity and present synthetic techniques - *Int J Pharm Chem Anal* [ijpca.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 5,6-dihydro-4H-benzo[d]isoxazol-7-one and 5,6-dihydro-4H-isoxazolo[5,4-c]pyridin-7-one derivatives as potential Hsp90 inhibitors - *PubMed* [pubmed.ncbi.nlm.nih.gov]
- 6. chemshuttle.com [chemshuttle.com]
- 7. bocsci.com [bocsci.com]
- 8. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 9. mdpi.com [mdpi.com]
- 10. 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α -Synuclein and Tau Aggregation - *PMC* [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - *PMC* [pmc.ncbi.nlm.nih.gov]

- 13. Design and synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives as sodium channel blocker and anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["literature review of 5-Nitrobenzo[d]isoxazol-3-ol and related compounds"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1601002#literature-review-of-5-nitrobenzo-d-isoxazol-3-ol-and-related-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com